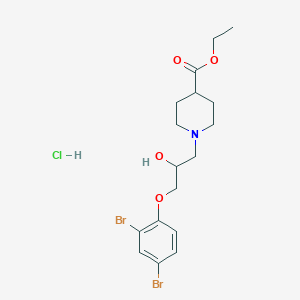

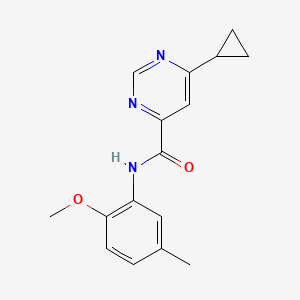

![molecular formula C16H15N3O2S3 B2461497 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide CAS No. 893984-88-8](/img/structure/B2461497.png)

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide” belongs to a class of compounds known as imidazothiazoles . These compounds are characterized by a fused ring structure containing an imidazole ring and a thiazole ring . They have been found to exhibit a broad range of pharmaceutical applications, including anticancer and antiviral activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of imidazothiazoles include their ability to form stable structures and engage in a variety of chemical reactions .Applications De Recherche Scientifique

Antibacterial Applications

Several studies have synthesized derivatives of imidazo[2,1-b]thiazol and evaluated their antibacterial efficacy. For instance, derivatives have shown high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, demonstrating significant antibacterial activity against various pathogens, highlighting the potential of these derivatives as antibacterial agents (Azab et al., 2013).

Antiviral Applications

Research has also explored the antiviral potential of sulfonamide derivatives. One study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, finding that some compounds exhibited activity against the tobacco mosaic virus (Chen et al., 2010).

Antitumor Activities

Sulfonamides and their derivatives have been investigated for their antitumor activities. Novel pyrazole and thienopyrimidine derivatives have been synthesized, with some showing remarkable activity against breast cancer cells (Aly, 2009). Furthermore, the design and synthesis of sulfonamide hybrids have led to compounds with potent antitumor properties, offering a promising approach for cancer treatment (Ghomashi et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. It’s worth noting that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have been known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It’s known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Biochemical Pathways

It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .

Result of Action

It’s known that this compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

It’s known that the type of product depended on the structure of the starting reagents .

Orientations Futures

Imidazothiazoles represent a promising class of compounds for pharmaceutical development due to their broad range of biological activities . Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and optimizing their properties for specific applications.

Propriétés

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S3/c1-11-2-7-15(23-11)24(20,21)18-13-5-3-12(4-6-13)14-10-19-8-9-22-16(19)17-14/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRSHMOCVLTTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2461415.png)

![1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2461417.png)

![5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde](/img/structure/B2461420.png)

![3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2461429.png)

![N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2461433.png)

![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2461437.png)